BenchChemオンラインストアへようこそ!

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

Medicinal Chemistry Dopamine Receptor Pharmacology Scaffold Hopping

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide (CAS 1046816-28-7) is a regiospecific 1-benzazepine (benzo[b]azepine) heterocyclic building block characterized by a seven-membered azepine ring fused to a benzene core with a hydroxy substituent at the 7-position. It possesses a molecular weight of 244.13 g/mol and a computed LogP of 2.72, with zero rotatable bonds, indicating a highly rigid scaffold.

Molecular Formula C10H14BrNO
Molecular Weight 244.132
CAS No. 1046816-28-7
Cat. No. B2649254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
CAS1046816-28-7
Molecular FormulaC10H14BrNO
Molecular Weight244.132
Structural Identifiers
SMILESC1CCNC2=C(C1)C=C(C=C2)O.Br
InChIInChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H
InChIKeySOBVKHPOCMTNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol Hydrobromide (CAS 1046816-28-7): Procurement Rationale for a 1-Benzazepine Scaffold


2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide (CAS 1046816-28-7) is a regiospecific 1-benzazepine (benzo[b]azepine) heterocyclic building block characterized by a seven-membered azepine ring fused to a benzene core with a hydroxy substituent at the 7-position [1]. It possesses a molecular weight of 244.13 g/mol and a computed LogP of 2.72, with zero rotatable bonds, indicating a highly rigid scaffold [2]. Its primary documented role is as a versatile intermediate in the synthesis of GPR119 modulators and central nervous system (CNS) drug candidates [3].

Why 2-Benzazepine or 3-Benzazepine Analogs Cannot Substitute for the 1-Benzazepine Scaffold (CAS 1046816-28-7)


Benzazepine regioisomers—1-benzazepine (benzo[b]azepine), 2-benzazepine (benzo[c]azepine), and 3-benzazepine (benzo[d]azepine)—are not interchangeable due to fundamental differences in nitrogen position, which dictates receptor pharmacology and synthetic derivatization pathways [1]. The 3-benzazepine scaffold is historically optimized for dopamine D1 receptor affinity (e.g., SCH 23390, Ki ~0.2–1.4 nM) [2], while the 1-benzazepine scaffold distinctly serves as a key intermediate for GPR119 agonists and NMDA receptor antagonists, offering a complementary synthetic vector space inaccessible from the 3-benzazepine isomer [3].

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol Hydrobromide: Head-to-Head Scaffold and Physicochemical Evidence for Procurement Decisions


Regioisomeric Scaffold Vector: 1-Benzazepine vs. 3-Benzazepine for Dopamine D1 Receptor Affinity

The 1-benzazepine (benzo[b]azepine) scaffold exhibits fundamentally different dopamine D1 receptor pharmacophore presentation compared to the 3-benzazepine (benzo[d]azepine) scaffold. While 3-benzazepines such as SCH 23390 achieve sub-nanomolar D1 affinity (Ki = 0.2–1.4 nM) [1], parent 1-phenyl-1H-1-benzazepine analogs display Ki values in the 270–370 nM range, representing an approximately 200- to 1000-fold reduction in D1 potency [2]. This pharmacological divergence makes the 1-benzazepine scaffold unsuitable for D1-targeted probes but highly valuable for programs requiring attenuated dopaminergic activity, such as GPR119 agonism.

Medicinal Chemistry Dopamine Receptor Pharmacology Scaffold Hopping

Conformational Rigidity and Physicochemical Differentiation: 1-Benzazepine-7-ol vs. 2-Benzazepine-7-ol

The target compound (1-benzazepine-7-ol HBr) possesses zero rotatable bonds and a Topological Polar Surface Area (TPSA) of 32.3 Ų, with a computed LogP of 2.72 [1]. In contrast, the 2-benzazepine-7-ol regioisomer (CAS 754184-91-3) has a different nitrogen placement, altering its hydrogen-bonding geometry and synthetic derivatization sites, although its free base has a molecular weight of 163.22 g/mol [2]. The hydrobromide salt form of the target compound (MW 244.13) provides enhanced crystallinity and handling stability compared to the free-base 2-benzazepine analog, which is critical for reproducible weighing and reaction setup in parallel synthesis [3].

Physicochemical Profiling Scaffold Rigidity Drug Design

Patent-Validated Synthetic Utility: GPR119 Modulator Intermediate vs. 3-Benzazepine D1 Ligands

The compound is explicitly claimed as a synthetic intermediate in patent WO2008097428A2 for the preparation of GPR119 modulators targeting obesity, diabetes, and hyperlipidemia [1]. This contrasts with the 3-benzazepine scaffold, which is predominantly cited for dopamine D1 receptor programs (e.g., SCH 23390, SKF 38393) [2]. The GPR119 target is expressed primarily in pancreatic and gastrointestinal tissues, representing a distinct therapeutic indication space that cannot be addressed by 3-benzazepine D1 ligands [3].

GPR119 Agonism Metabolic Disease Patent Chemistry

Defined Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol Hydrobromide Based on Quantitative Differentiation Evidence


GPR119 Agonist Lead Optimization for Metabolic Disease

This scenario leverages the patent-validated synthetic utility of the compound as an intermediate for GPR119 modulators [1]. Medicinal chemistry teams synthesizing novel GPR119 agonists for obesity and diabetes indications require the 1-benzazepine scaffold, as the 3-benzazepine regioisomer is structurally incompatible with the GPR119 pharmacophore identified in patent WO2008097428A2. The compound's rigid core (zero rotatable bonds) and 7-hydroxy handle enable systematic derivatization at the 1-position nitrogen to explore structure-activity relationships for GPR119 cAMP accumulation (EC50 values in the low nanomolar range have been reported for advanced analogs) [2].

Dopamine Receptor De-Risking in Polypharmacology Programs

When a drug discovery program requires a benzazepine-based scaffold but must avoid D1 dopaminergic activity (e.g., to prevent extrapyramidal side effects), the 1-benzazepine-7-ol scaffold is quantitatively preferable. Evidence shows that 1-phenyl-1-benzazepine analogs exhibit D1 Ki values of 270–370 nM, approximately 200- to 1000-fold weaker than the 3-benzazepine D1 ligands such as SCH 23390 (Ki = 0.2–1.4 nM) [1]. This built-in D1 selectivity window allows chemists to explore other targets (e.g., NMDA receptors, GPR119) with reduced risk of dopaminergic off-target effects.

Parallel Synthesis and High-Throughput Chemistry Workflows

The zero rotatable bond count (computed value = 0) [1] and stable hydrobromide salt form (MW 244.13) of the target compound provide superior handling properties for automated liquid handling and solid dispensing systems compared to free-base or flexible analogs. The fixed conformation simplifies NMR-based reaction monitoring and crystallographic characterization, while the HBr salt's higher molecular weight minimizes electrostatic weighing errors in milligram-scale parallel synthesis [2]. This is a practical procurement differentiator from the free-base 2-benzazepine-7-ol analog (MW 163.22), which may exhibit hygroscopicity or static charge issues.

NMDA Receptor Glycine Site Antagonist Scaffold Exploration

The 1-benzazepine core, particularly in its 2,5-dione oxidized form, has established activity as an NMDA receptor glycine site antagonist [1]. While the current compound is the reduced 7-hydroxy form, it serves as a direct precursor for oxidation to the 2,5-dione series. This contrasts with 3-benzazepine scaffolds, which are not reported as NMDA glycine site ligands, providing a structurally distinct entry point for neuroscience programs targeting excitotoxicity in stroke and neurodegenerative disorders.

Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.